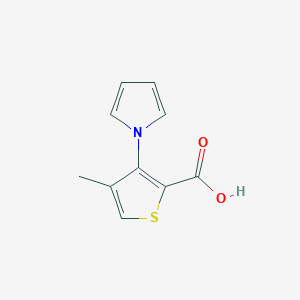
3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thiazole, a heterocyclic compound. The thiazole ring is a part of many important drugs and molecules including vitamin B1 (thiamine) and penicillin .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring attached to a benzamide group via a sulfonyl linkage . The propoxyphenyl group is likely attached to the thiazole ring.科学的研究の応用
Cardiac Electrophysiological Activity : Research shows that compounds similar to 3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide demonstrate significant potential in cardiac electrophysiological activity. They are comparable to sematilide, a selective class III agent, indicating their viability in producing class III electrophysiological activity in the benzamide series (Morgan et al., 1990).
Anticancer Properties : Several derivatives of this compound have been synthesized and shown to exhibit anticancer activities. For example, certain indapamide derivatives have demonstrated proapoptotic activity against melanoma cell lines, and other derivatives have shown significant anticancer activity against various cancer cell lines (Yılmaz et al., 2015); (Ravinaik et al., 2021).
Glucokinase Activators : Certain 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have been identified as novel and orally bioavailable glucokinase activators, indicating potential applications in diabetes treatment (Iino et al., 2009).
Antiarrhythmic Activity : Some derivatives have demonstrated potent class III antiarrhythmic activity, indicating potential use in treating cardiac arrhythmias (Ellingboe et al., 1992).
Antimalarial and Antiviral Properties : Investigations have shown that certain sulfonamide derivatives exhibit antimalarial activity and potential application as COVID-19 drugs (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Action : Derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their use as antimicrobial and antifungal agents (Sych et al., 2019).
Gelation Behavior : N-(thiazol-2-yl) benzamide derivatives have been studied for their gelation behavior, important for applications in material science (Yadav & Ballabh, 2020).
Antitubercular Agents : Some derivatives have been synthesized and evaluated for their antitubercular activity, showcasing potential in the treatment of tuberculosis (Kumar et al., 2013).
Stearoyl-CoA Desaturase-1 Inhibitors : Certain benzamides have been identified as potent inhibitors of stearoyl-CoA desaturase-1, suggesting a role in metabolic disorders (Uto et al., 2009).
Na+/H+ Antiporter Inhibitors : Benzoylguanidines derived from similar compounds have shown potential as Na+/H+ exchanger inhibitors, which could be beneficial in treating acute myocardial infarction (Baumgarth et al., 1997).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-11-26-16-9-7-14(8-10-16)18-13-27-20(21-18)22-19(23)15-5-4-6-17(12-15)28(2,24)25/h4-10,12-13H,3,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNSKUQEHNNAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

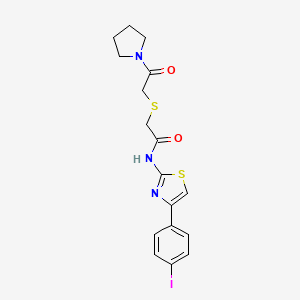
![ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2635979.png)

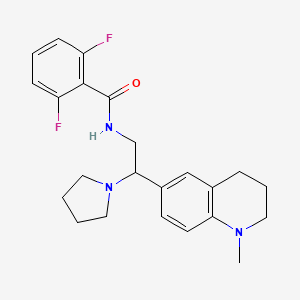
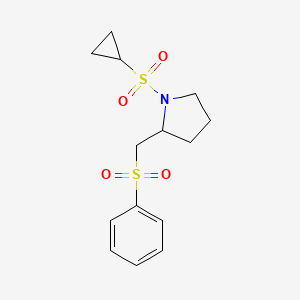
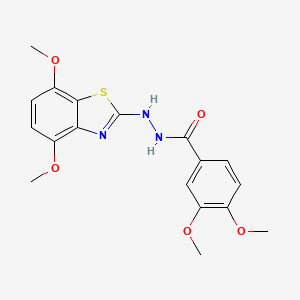

![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)

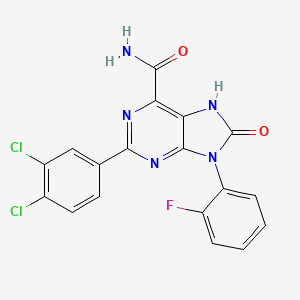
![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)

